molecular formula C8H10N2O B13041021 (3R)-2,3-Dihydro-1-benzofuran-3,6-diamine

(3R)-2,3-Dihydro-1-benzofuran-3,6-diamine

Cat. No.: B13041021
M. Wt: 150.18 g/mol
InChI Key: NUBUAOZJUKDCCF-ZETCQYMHSA-N
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Description

(3R)-2,3-Dihydro-1-benzofuran-3,6-diamine is an organic compound with a unique structure that includes a benzofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3R)-2,3-Dihydro-1-benzofuran-3,6-diamine typically involves stereoselective synthesis methods. One common approach is the reduction of a precursor compound, such as a nitrobenzofuran derivative, under specific conditions to yield the desired diamine. The reaction conditions often include the use of reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3R)-2,3-Dihydro-1-benzofuran-3,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated benzofuran derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, fully saturated benzofuran derivatives, and various substituted benzofuran diamines.

Scientific Research Applications

(3R)-2,3-Dihydro-1-benzofuran-3,6-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-2,3-Dihydro-1-benzofuran-3,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3R)-2,3-Dihydro-1-benzofuran-3,6-diamine: shares similarities with other benzofuran derivatives, such as 2,3-dihydro-1-benzofuran-3,6-diamine and 2,3-dihydro-1-benzofuran-3,7-diamine.

    Enantiomers and Diastereomers: The compound has enantiomers and diastereomers that differ in their spatial arrangement but share the same molecular formula.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity and biological activity

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

(3R)-2,3-dihydro-1-benzofuran-3,6-diamine

InChI

InChI=1S/C8H10N2O/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7H,4,9-10H2/t7-/m0/s1

InChI Key

NUBUAOZJUKDCCF-ZETCQYMHSA-N

Isomeric SMILES

C1[C@@H](C2=C(O1)C=C(C=C2)N)N

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)N)N

Origin of Product

United States

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